2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide
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Overview
Description
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a chlorophenyl group, and a naphthylmethylidene moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-[(2-chlorophenyl)methyl]piperazine. This intermediate is then reacted with naphthalen-1-carbaldehyde and acetohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with enhanced efficacy.
Hydroxyzine: A first-generation antihistamine that is metabolized to cetirizine.
Uniqueness
What sets 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C24H25ClN4O |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C24H25ClN4O/c25-23-11-4-2-7-21(23)17-28-12-14-29(15-13-28)18-24(30)27-26-16-20-9-5-8-19-6-1-3-10-22(19)20/h1-11,16H,12-15,17-18H2,(H,27,30)/b26-16- |
InChI Key |
BDEUDPVCYGBVCA-QQXSKIMKSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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